Cas no 605628-03-3 (2-1-(3-nitrobenzoyl)piperidin-4-yl-1H-1,3-benzodiazole)

2-1-(3-Nitrobenzoyl)piperidin-4-yl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core linked to a piperidinyl moiety substituted with a 3-nitrobenzoyl group. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The nitro group enhances reactivity for further functionalization, while the benzodiazole scaffold may contribute to binding affinity in target interactions. Its rigid framework and electron-withdrawing nitro substituent make it suitable for exploring structure-activity relationships in drug discovery. The compound’s purity and stability under standard conditions ensure reliable performance in synthetic applications.
2-1-(3-nitrobenzoyl)piperidin-4-yl-1H-1,3-benzodiazole structure
605628-03-3 structure
Product name:2-1-(3-nitrobenzoyl)piperidin-4-yl-1H-1,3-benzodiazole
CAS No:605628-03-3
MF:C19H18N4O3
MW:350.371223926544
CID:5475246

2-1-(3-nitrobenzoyl)piperidin-4-yl-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • Methanone, [4-(1H-benzimidazol-2-yl)-1-piperidinyl](3-nitrophenyl)-
    • 2-1-(3-nitrobenzoyl)piperidin-4-yl-1H-1,3-benzodiazole
    • Inchi: 1S/C19H18N4O3/c24-19(14-4-3-5-15(12-14)23(25)26)22-10-8-13(9-11-22)18-20-16-6-1-2-7-17(16)21-18/h1-7,12-13H,8-11H2,(H,20,21)
    • InChI Key: ZUNIYISENUTOMN-UHFFFAOYSA-N
    • SMILES: C(N1CCC(C2NC3=CC=CC=C3N=2)CC1)(C1=CC=CC([N+]([O-])=O)=C1)=O

2-1-(3-nitrobenzoyl)piperidin-4-yl-1H-1,3-benzodiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2600-0026-15mg
2-[1-(3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
605628-03-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2600-0026-10mg
2-[1-(3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
605628-03-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2600-0026-20mg
2-[1-(3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
605628-03-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2600-0026-40mg
2-[1-(3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
605628-03-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2600-0026-2μmol
2-[1-(3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
605628-03-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2600-0026-75mg
2-[1-(3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
605628-03-3 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2600-0026-2mg
2-[1-(3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
605628-03-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2600-0026-10μmol
2-[1-(3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
605628-03-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2600-0026-20μmol
2-[1-(3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
605628-03-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2600-0026-1mg
2-[1-(3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
605628-03-3 90%+
1mg
$54.0 2023-05-16

Additional information on 2-1-(3-nitrobenzoyl)piperidin-4-yl-1H-1,3-benzodiazole

Comprehensive Analysis of 2-1-(3-nitrobenzoyl)piperidin-4-yl-1H-1,3-benzodiazole (CAS No. 605628-03-3)

The compound 2-1-(3-nitrobenzoyl)piperidin-4-yl-1H-1,3-benzodiazole (CAS No. 605628-03-3) is a heterocyclic organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a piperidine ring fused with a benzodiazole moiety and a 3-nitrobenzoyl group, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a kinase inhibitor or receptor modulator, aligning with current trends in targeted therapy development.

In recent years, the demand for nitrogen-containing heterocycles like 2-1-(3-nitrobenzoyl)piperidin-4-yl-1H-1,3-benzodiazole has surged due to their versatility in medicinal chemistry. The nitrobenzoyl group in this compound is particularly noteworthy, as it often contributes to enhanced binding affinity in drug-receptor interactions. This aligns with the growing focus on structure-activity relationship (SAR) studies in drug design, a hot topic in pharmaceutical forums and academic discussions.

The synthesis of CAS 605628-03-3 typically involves multi-step organic reactions, including amide coupling and cyclization processes. Its piperidin-4-yl segment is a common pharmacophore found in many FDA-approved drugs, which explains the compound's relevance in central nervous system (CNS) research. Current literature suggests potential applications in neurological disorder studies, though further clinical validation is required.

From a spectroscopic perspective, 2-1-(3-nitrobenzoyl)piperidin-4-yl-1H-1,3-benzodiazole exhibits characteristic peaks in NMR and mass spectrometry analysis. The benzodiazole core shows strong UV absorption, making it useful in fluorescence-based assays—a technique gaining popularity in high-throughput screening platforms. This property connects with the increasing industry demand for fluorescent probes in biological imaging.

Stability studies indicate that proper storage of 605628-03-3 requires protection from light and moisture, typical for many nitroaromatic compounds. The pharmaceutical industry's shift toward green chemistry has prompted investigations into more sustainable synthesis routes for such compounds, addressing environmental concerns while maintaining yield efficiency.

Patent databases reveal growing intellectual property activity around piperidine-benzodiazole derivatives, with CAS 605628-03-3 serving as a valuable intermediate. Its molecular weight (339.34 g/mol) and moderate lipophilicity suggest good bioavailability potential, a key consideration in modern drug development pipelines focused on oral administration formulations.

Analytical methods for 2-1-(3-nitrobenzoyl)piperidin-4-yl-1H-1,3-benzodiazole quantification typically employ HPLC with UV detection, following the general trend toward chromatographic purity analysis in quality control protocols. The compound's nitro group offers opportunities for further chemical modifications, making it a versatile building block in combinatorial chemistry approaches.

Recent computational studies using molecular docking simulations have predicted potential interactions between this compound and various enzyme targets, particularly in inflammation pathways. This computational approach reflects the pharmaceutical industry's increasing reliance on in silico methods to accelerate drug discovery while reducing laboratory costs.

The crystalline form of 605628-03-3 has been characterized by X-ray diffraction, providing valuable data for crystal engineering applications. Such structural information is crucial for developing co-crystals or pharmaceutical salts that might improve the compound's physicochemical properties—an area of intense research in formulation science.

Safety assessments of 2-1-(3-nitrobenzoyl)piperidin-4-yl-1H-1,3-benzodiazole follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) is recommended during manipulation, in line with general laboratory safety practices emphasized in recent workplace safety initiatives.

Market analysis shows steady growth in demand for specialized heterocyclic building blocks like CAS 605628-03-3, driven by expanding pharmaceutical R&D budgets worldwide. The compound's potential as a precursor for biologically active molecules keeps it relevant in contract research organizations and academic laboratories focusing on hit-to-lead optimization programs.

Future research directions for 2-1-(3-nitrobenzoyl)piperidin-4-yl-1H-1,3-benzodiazole may explore its structure-property relationships in greater depth, particularly regarding its electronic properties and potential as a photoactive compound. Such investigations would align with emerging interests in photopharmacology and light-controlled therapeutic agents—a cutting-edge area receiving significant attention in scientific literature.

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